![molecular formula C14H18N2O2 B1388315 2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine CAS No. 883537-05-1](/img/structure/B1388315.png)
2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine
Overview
Description
2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine, or 2-(MPMP) for short, is a novel synthetic compound that has recently been the subject of much scientific research. Its structure is composed of a 5-methyl-3-isoxazolyl ring, methoxy group, and 3-phenyl-1-propanamine. The synthesis of 2-(MPMP) involves a number of steps, including the reaction of 5-methyl-3-isoxazole, methoxyacetyl chloride, and 3-phenyl-1-propanamine in aqueous solution. This compound has been studied for its potential applications in the field of scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
Cancer Research
Isoxazole compounds have been explored for their potential in cancer therapy due to their ability to inhibit cyclooxygenase-1 (COX-1), which is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases . The compound may be studied for similar applications, focusing on its efficacy, selectivity, and safety profile in cancer models.
Neurodegenerative Diseases
The inhibition of COX-1 by isoxazole derivatives suggests potential applications in treating neurodegenerative diseases that are derived from neuro-inflammation . Research could be directed towards understanding how “2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine” affects neuroinflammatory pathways and its therapeutic value in these conditions.
Cytotoxicity Studies
Isoxazole compounds have shown cytotoxic effects on human cancer cells, with certain derivatives demonstrating strong growth inhibition . Investigating the cytotoxic properties of this specific compound could provide insights into its potential as an anti-cancer agent.
Analytical Chemistry
Isoxazole derivatives are used in analytical chemistry for chromatography and mass spectrometry due to their unique chemical properties . Research could explore how “2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine” can be applied in these techniques for the analysis of complex biological samples.
Biopharma Production
In biopharmaceutical production, isoxazole compounds may serve as intermediates or active pharmaceutical ingredients (APIs) . The compound’s role in the synthesis of new drugs or as a component in drug formulations could be an area of application.
Safety and Controlled Environment
The safety profile and environmental impact of isoxazole compounds are critical in research settings . Studies could focus on the safe handling, storage, and disposal of “2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine”, as well as its effects on controlled environments.
Advanced Battery Science and Technology
Isoxazole derivatives may have applications in advanced battery science due to their electrochemical properties . Research could investigate how this compound can improve battery performance or be used in the development of new battery technologies.
Life Science Research Solutions
As part of life science research solutions, isoxazole compounds are utilized in various products and resources . The specific applications of “2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine” within this field could include its use as a reagent or tool in biological studies.
properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methoxy]-3-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-7-13(16-18-11)10-17-14(9-15)8-12-5-3-2-4-6-12/h2-7,14H,8-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRSMVQSJREEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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